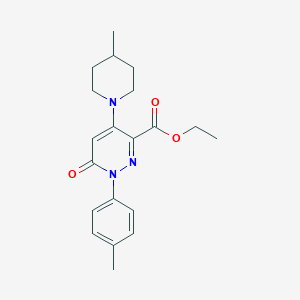
Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, with a CAS Number of 922068-11-9, is a compound of interest due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article delves into the biological activity of this compound, presenting data from various studies, including its effects on cholinergic systems and potential applications in neuropharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C20H25N3O3 with a molecular weight of 355.4 g/mol. Its structure features a dihydropyridazine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O3 |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 922068-11-9 |
Acetylcholinesterase Inhibition
Recent studies have highlighted the compound's role as an AChE inhibitor. AChE plays a crucial role in the breakdown of acetylcholine in the synaptic cleft, thus regulating cholinergic neurotransmission. Inhibition of this enzyme can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- In Vitro Studies : The compound has been shown to significantly inhibit AChE activity in vitro. For instance, a study reported that it exhibited an IC50 value comparable to standard AChE inhibitors like donepezil .
- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to improved cognitive functions associated with enhanced cholinergic activity. It was noted that the compound reduced escape latency in spatial memory tests, indicating its potential as a cognitive enhancer .
Cognitive Enhancement
The cognitive-enhancing properties of this compound have been evaluated through various behavioral assays:
- Morris Water Maze Test : In this test, animals treated with the compound showed significantly reduced latency times compared to control groups, suggesting improved spatial learning and memory capabilities.
- Passive Avoidance Test : The compound also demonstrated efficacy in enhancing memory retention in this test, further supporting its role as a cognitive enhancer.
Antioxidant Activity
In addition to its AChE inhibitory effects, preliminary studies suggest that the compound may possess antioxidant properties. This could play a role in mitigating oxidative stress-related neuronal damage, which is often observed in neurodegenerative diseases .
Case Studies and Research Findings
Several case studies have investigated the biological effects of this compound:
- Study on Alzheimer’s Disease Models : In transgenic mouse models of Alzheimer's disease (APPswe/PSEN1), treatment with the compound resulted in significant improvements in learning and memory tasks compared to untreated controls .
- Mechanistic Insights : Research has indicated that the compound's mechanism may involve modulation of cholinergic pathways and enhancement of synaptic plasticity through AChE inhibition .
特性
IUPAC Name |
ethyl 1-(4-methylphenyl)-4-(4-methylpiperidin-1-yl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-4-26-20(25)19-17(22-11-9-15(3)10-12-22)13-18(24)23(21-19)16-7-5-14(2)6-8-16/h5-8,13,15H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZVDRQEVVZYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














